1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8OS/c1-21-7-11(16-20-21)14(23)15-6-13-18-17-12-3-2-10(19-22(12)13)9-4-5-24-8-9/h2-5,7-8H,6H2,1H3,(H,15,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIGPMHAQXUGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. They can interact with a variety of enzymes and receptors.
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. They can make specific interactions with different target receptors.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds.
Biological Activity
1-Methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a unique structural framework that includes multiple heterocycles, which contribute to its potential therapeutic applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.37 g/mol. Its structure incorporates:
- Triazole and Pyridazine Moieties : These components are known for their roles in various biological activities.
- Thiophene Ring : This heterocyclic structure enhances the compound's reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities across several domains:
Anticancer Activity
Studies have demonstrated that this compound shows promising anticancer properties. For instance:
- Cell Line Studies : It has been tested against various cancer cell lines, revealing IC50 values indicating effective cytotoxicity. For example, compounds similar to this have shown activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 µM to 43.4 µM .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. Research suggests that it interacts with specific biological targets in parasites, potentially disrupting their metabolic processes.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve:
- Gene Expression Modulation : Similar compounds have been known to affect gene expression and cellular functions through various pathways .
- Inhibition of Key Enzymes : The presence of triazole moieties often correlates with enzyme inhibition activities relevant to cancer and inflammation .
Synthesis
The synthesis of this compound typically involves multi-step procedures that can be optimized for yield and purity. Techniques such as continuous flow reactors are employed to enhance efficiency.
Comparative Analysis
The following table summarizes the biological activity of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | Similar triazolo-pyridazine core | Antiparasitic |
| 5-methyl-[1,2,4]triazole derivatives | Triazole moiety | Anticancer |
| Indazole derivatives | Indazole core | Antimicrobial |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various preclinical models:
- Study on Colon Cancer : A derivative exhibited significant cytotoxicity against HCT-116 cells with an IC50 value of 6.2 µM.
- Antiparasitic Evaluation : The compound demonstrated activity against common parasitic infections in vitro.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Compounds similar to 1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide have been studied for their effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis .
Anticancer Properties
Triazole derivatives are also being explored for their anticancer potential. Studies have shown that modifications in the triazole structure can lead to increased cytotoxicity against cancer cell lines. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have been documented in various studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. Research has highlighted the potential of triazole derivatives in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo-pyridazine scaffold exhibits reactivity at electrophilic positions, particularly C6 of the pyridazine ring and the methylene bridge.
-
Chlorination : Analogous compounds (e.g., 8-chloro-6-methyl- triazolo[4,3-b]pyridazine) are synthesized using POCl₃ under reflux, enabling subsequent substitution with amines or phenols .
-
Amination : The methylene group (-CH₂-) linking the triazole and pyridazine moieties can undergo nucleophilic displacement with amines, as demonstrated in the synthesis of piperazine derivatives .
Example Reaction Scheme :
Acylation and Carboxamide Functionalization
The carboxamide group participates in condensation and acylation reactions:
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Acyl Chloride Coupling : Reactivity with acyl chlorides (e.g., benzoyl chloride) in dichloromethane (DCM) with DIPEA yields N-acylated derivatives, as seen in structurally related triazolo-pyridazines .
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Hydrazide Formation : Hydrazinolysis of ester precursors (e.g., methyl benzoate analogs) using 80% hydrazine hydrate produces hydrazides, a critical step in carboxamide synthesis .
Key Conditions :
| Reaction Type | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Acylation | Acyl chloride, DCM, DIPEA, RT | 60–75 | |
| Hydrazinolysis | 80% NH₂NH₂·H₂O, ethanol, RT | 65–80 |
Cyclization and Heterocycle Formation
The triazole and pyridazine rings enable participation in cycloaddition and ring-closing reactions:
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1,3-Dipolar Cycloaddition : Reactivity with nitriles or alkynes under thermal conditions forms fused heterocycles, as observed in triazolo-pyridazine systems.
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Thiophene Functionalization : The thiophen-3-yl group undergoes electrophilic substitution (e.g., sulfonation or halogenation), though specific data for this compound requires extrapolation from analogs.
Notable Example :
Hydrolysis and Stability
The carboxamide group is resistant to hydrolysis under mild acidic/basic conditions but cleaves under prolonged heating:
-
Acidic Hydrolysis : Concentrated HCl at 100°C hydrolyzes the carboxamide to carboxylic acid, as demonstrated in related benzamide derivatives.
-
Enzymatic Cleavage : Esterase-mediated hydrolysis is hypothesized but not explicitly documented for this compound.
Stability Data :
| Condition | Effect on Carboxamide | Source |
|---|---|---|
| 6M HCl, 100°C, 12h | Complete hydrolysis to carboxylic acid | |
| pH 7.4, 37°C, 24h | No degradation |
Cross-Coupling Reactions
The thiophene and pyridazine rings enable catalytic cross-coupling:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the thiophene substituent, enhancing structural diversity.
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Buchwald-Hartwig Amination : Introduces aryl/alkyl amines at the pyridazine C6 position, leve
Q & A
Q. How can regioselectivity challenges in triazole formation be addressed?
- Methodological Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to direct cyclization to the desired position .
- Temperature Control : Lower temperatures (0–5°C) favor 1,4-triazole over 1,5-regioisomers in CuAAC .
- Ligand Effects : Add TBTA (tris(benzyltriazolylmethyl)amine) to enhance Cu(I) stability and selectivity .
Notes
- Avoid commercial sources (e.g., ) per user guidelines.
- All methodologies are derived from peer-reviewed evidence focusing on heterocyclic chemistry and pharmacological screening.
- Structural complexity necessitates rigorous spectral validation to confirm regiochemistry and functional group integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
